molecular formula C11H14N4O2 B12775610 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide CAS No. 85475-55-4

2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide

Cat. No.: B12775610
CAS No.: 85475-55-4
M. Wt: 234.25 g/mol
InChI Key: HAHGHPPXKUEBCP-UHFFFAOYSA-N
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Description

2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide is a chemical compound with the molecular formula C11H14N4O2 . It belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of potential biological activities . The benzimidazole core is a fundamental structure in several therapeutically used drugs, including anti-ulcer agents like omeprazole, anthelmintics like albendazole, and antihypertensives like telmisartan . While the specific research applications and mechanism of action for this particular derivative are not fully established in the available literature, related benzimidazole derivatives have demonstrated affinity for neurological receptors such as the 5-HT4 receptor, and have been investigated for their antimicrobial and anticancer properties . The structure of this compound, which features a 2-oxobenzimidazole core and an N-hydroxyethanimidamide substituent, suggests it may be of value for researchers exploring structure-activity relationships (SAR) in the development of new pharmacologically active compounds . It is presented as a building block for chemical biology and drug discovery programs. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

85475-55-4

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

N'-hydroxy-2-(3-methyl-2-oxobenzimidazol-1-yl)propanimidamide

InChI

InChI=1S/C11H14N4O2/c1-7(10(12)13-17)15-9-6-4-3-5-8(9)14(2)11(15)16/h3-7,17H,1-2H3,(H2,12,13)

InChI Key

HAHGHPPXKUEBCP-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N/O)/N)N1C2=CC=CC=C2N(C1=O)C

Canonical SMILES

CC(C(=NO)N)N1C2=CC=CC=C2N(C1=O)C

Origin of Product

United States

Scientific Research Applications

2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide is a complex organic compound belonging to the class of benzimidazole derivatives. The structure comprises a benzimidazole ring fused with a 2,3-dihydro moiety and features a hydroxylamine functional group attached to the nitrogen atom. This compound is characterized by its unique arrangement of functional groups, which includes an ethanimidamide side chain and a ketone functionality, contributing to its potential biological activity.

Research indicates that 2,3-dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide exhibits significant biological activities and has been evaluated for its potential as an agent for several applications.

Potential Applications

The applications of 2,3-dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide are diverse:

  • Drug Development The compound can be a starting point for synthesizing new pharmaceuticals.
  • Agrochemicals This can be a building block in creating new crop protection agents.
  • Material Science It can be used in developing novel materials with specific properties.

Interaction studies involving 2,3-dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide focus on its binding affinity to various biological targets. The uniqueness of 2,3-dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide lies in its specific combination of hydroxylamine functionality and the ethanimidamide side chain, which enhances its biological activity compared to simpler derivatives.

Related Compounds

Several compounds share structural features with 2,3-dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide.

Compound NameStructural FeaturesUnique Aspects
2-MethylbenzimidazoleBenzimidazole coreSimpler structure; less biological activity
5-HydroxybenzimidazoleHydroxyl group on benzene ringPotentially different pharmacological profile
1H-Benzimidazolium saltsPositively charged nitrogenEnhanced solubility; different reactivity

Mechanism of Action

The mechanism of action of 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Core Structure Key Substituents Functional Implications
Target Compound Dihydroimidazolone N-hydroxy-alpha,3-dimethyl, ethanimidamide Metal chelation, potential bioactivity
Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate Dihydroimidazolone + phthalimide Phthalimidopropyl, ethoxycarbonyl Enhanced hydrophobicity, ligand properties
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile Benzimidazolylidene Oxobutanenitrile Electron-withdrawing effects, π-conjugation
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide Bis-benzimidazole Carboxamide, benzyl Enhanced binding affinity (e.g., IDO1 inhibition)

Key Observations :

  • The target compound ’s ethanimidamide group may enhance hydrogen-bonding interactions or act as a directing group in catalysis, similar to N,O-bidentate ligands .
  • Oxobutanenitrile in contributes to electron-deficient character, relevant for charge transport in organic semiconductors .

Spectroscopic and Crystallographic Insights

NMR Spectral Trends

  • In benzimidazole derivatives, chemical shifts in the range of δ 7.0–9.0 ppm (aromatic protons) and δ 2.0–3.5 ppm (methyl groups) are common . For example:
    • The target compound’s N-methyl groups would likely resonate near δ 2.5–3.0 ppm, comparable to methyl signals in (δ 1.2–1.4 ppm for CH₂CH₃).
    • Substituents like phthalimide in cause deshielding of adjacent protons, shifting aromatic signals upfield (δ 7.2–7.8 ppm).

Hydrogen Bonding and Crystal Packing

  • The target compound ’s hydroxyl and ethanimidamide groups may form intermolecular O–H⋯N or N–H⋯O hydrogen bonds, similar to patterns observed in (O–H⋯O and O–H⋯N interactions stabilizing supramolecular assemblies).
  • In , C–H⋯O and π-π interactions dominate crystal packing, with inversion dimers linked via C21–H21B⋯O3 bonds.

Table 2: Functional Comparison

Compound Class Example Key Applications Mechanism/Activity
Antimicrobial Agents Benzimidazole-thioacetamides Antibacterial, antifungal Disruption of microbial cell membranes
Anticancer Agents N-Substituted benzamides IDO1 enzyme inhibition Immunomodulation via tryptophan metabolism
n-Dopants DMBI derivatives Organic semiconductors Electron donation via hydride transfer
Metal Catalysis N,O-Bidentate ligands C–H functionalization Chelation to transition metals (e.g., Pd)

Notable Findings:

  • The target compound ’s hydroxyl and ethanimidamide groups could enable dual functionality, such as metal chelation (pharmacological) and electron donation (electronics), bridging applications seen in and .

Biological Activity

2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide (CAS No. 85475-55-4) is a synthetic organic compound belonging to the class of benzimidazole derivatives. Its unique structure, which includes a benzimidazole ring fused with a 2,3-dihydro moiety and a hydroxylamine functional group, contributes to its notable biological activities. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, interaction studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide is C11H14N4O2. The structural characteristics are pivotal for its biological functions:

FeatureDescription
Benzimidazole Core Central structure providing pharmacological activity
Hydroxylamine Group Contributes to reactivity and binding affinity
Ethanimidamide Side Chain Enhances biological activity compared to simpler derivatives

Biological Activity

Research indicates that 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide exhibits significant biological activities across various assays:

  • Antagonistic Activity : This compound has been evaluated for its antagonistic effects on serotonin receptors (5-HT3 and 5-HT4). In vitro studies have shown that derivatives of benzimidazole can exhibit high affinity for these receptors ( ). For instance, amidic derivatives have demonstrated up to ten times greater activity than their ester counterparts in binding assays.
  • Interaction Studies : Interaction studies reveal that the compound binds effectively to various biological targets. The binding affinity of 12a (a related compound) was noted with a Ki value of 3.8 nM in receptor binding tests ( ).
  • Pharmacological Implications : The presence of the hydroxylamine group enhances the compound's reactivity with biological targets, potentially leading to therapeutic applications in treating conditions influenced by serotonin pathways.

Case Studies

Several studies have explored the pharmacological potential of compounds related to 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide:

  • Study on Antagonistic Effects : A series of benzimidazole derivatives were synthesized and tested for their ability to antagonize serotonin receptors. The findings indicated that specific modifications in the structure significantly influenced receptor affinity and selectivity ( ).
  • In Vivo Assessments : In vivo studies involving the von Bezold-Jarisch reflex in rats demonstrated that certain derivatives could effectively lower physiological responses associated with serotonin activation ( ).

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its pharmacological properties. Key aspects include:

  • Substituent Effects : Variations in substituents at critical positions on the benzimidazole ring can lead to significant differences in biological activity. For example, compounds with ethyl or cyclopropyl groups at specific positions showed moderate to high receptor affinity ( ).
  • Comparative Analysis : When compared to simpler benzimidazole derivatives, 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide exhibited enhanced activity due to its unique combination of functional groups ().

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